3-Ethynyl-2-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

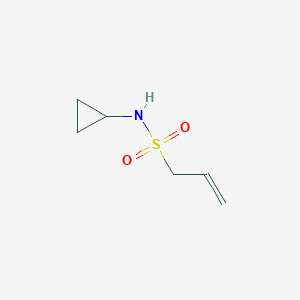

3-Ethynyl-2-fluoroaniline is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Ethynyl-2-fluoroaniline is1S/C8H6FN/c1-2-6-4-3-5-7 (10)8 (6)9/h1,3-5H,10H2 . This code provides a detailed description of the molecule’s structure, including the positions of the ethynyl and fluoro groups on the aniline ring. Physical And Chemical Properties Analysis

3-Ethynyl-2-fluoroaniline is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it’s stable at low temperatures .Scientific Research Applications

Radioligand Development

3-Ethynyl-2-fluoroaniline derivatives have been explored in the development of radioligands for brain imaging. For instance, [11C]SP203, synthesized using precursors related to 3-Ethynyl-2-fluoroaniline, has shown potential as a radioligand for imaging metabotropic glutamate 5 receptors in the monkey brain using positron emission tomography (PET) (Siméon et al., 2012). Similarly, another study synthesized 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, showing high affinity and potency for mGluR5, and labeled it with fluorine-18 for PET imaging (Siméon et al., 2007).

Fluorescence Studies

Compounds with ethynyl groups, like 3-Ethynyl-2-fluoroaniline, have been utilized in studies of solvatochromic properties and fluorescence emission. One such study found that ethynyl-linked compounds exhibited significant advantages in terms of solvatochromism and resistance against photodegradation, suggesting potential applications in fluorescence-based sensors and probes (Tigreros et al., 2014).

Biodegradation Research

Research on the biodegradation of fluoroanilines, such as 3-fluoroaniline, has been conducted to understand their environmental impact and potential for removal. A study identified a bacterial strain capable of degrading 3-fluoroaniline, suggesting a possible pathway for environmental remediation (Zhao et al., 2019).

Chemical Synthesis

3-Ethynyl-2-fluoroaniline and its derivatives have been employed in the synthesis of various compounds. For instance, research on the synthesis of antitumor compounds involved reactions with 2-iodoaniline or 5-fluoro-2-iodoaniline, demonstrating the compound's utility in medicinal chemistry (McCarroll et al., 2007).

Photocatalysis Research

Studies have explored the use of 3-fluoroaniline in photocatalysis. For example, research on the photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101) provided insights into the mechanisms of photocatalysis and potential environmental applications (Jackman & Thomas, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas . It’s also recommended to wear protective gloves and eye/face protection when handling this compound .

properties

IUPAC Name |

3-ethynyl-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYLSPDWOMYSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-2-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide](/img/structure/B2844404.png)

![4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2844407.png)

![1-(3,4-Dichlorophenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2844408.png)

![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2844409.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)

![6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2844413.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)

![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)